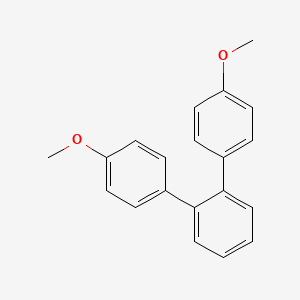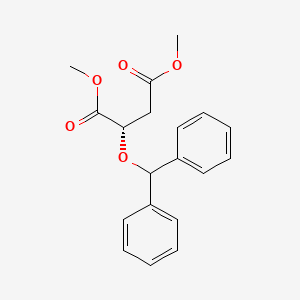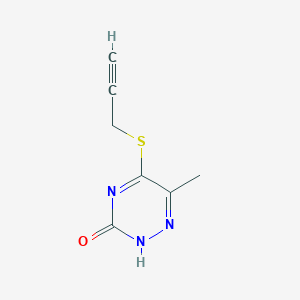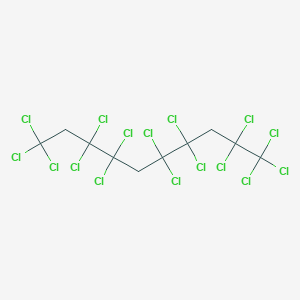
1,1,1,2,2,4,4,5,5,7,7,8,8,10,10,10-Hexadecachlorodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2,4,4,5,5,7,7,8,8,10,10,10-Hexadecachlorodecane is a highly chlorinated organic compound It is characterized by the presence of sixteen chlorine atoms attached to a decane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2,4,4,5,5,7,7,8,8,10,10,10-Hexadecachlorodecane typically involves the chlorination of decane. The process requires specific conditions to ensure the selective addition of chlorine atoms. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, and under controlled temperature and pressure conditions to achieve the desired level of chlorination.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous chlorination processes. The decane is exposed to chlorine gas in a reactor, with the reaction conditions optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1,2,2,4,4,5,5,7,7,8,8,10,10,10-Hexadecachlorodecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form chlorinated alcohols or acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or ammonia can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products: The major products formed from these reactions include partially chlorinated decanes, chlorinated alcohols, and chlorinated acids, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2,4,4,5,5,7,7,8,8,10,10,10-Hexadecachlorodecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of heavy chlorination on the physical and chemical properties of organic molecules.
Biology: Researchers investigate its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: The compound is studied for its potential use in developing new pharmaceuticals, particularly in the field of anticancer research.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Wirkmechanismus
The mechanism by which 1,1,1,2,2,4,4,5,5,7,7,8,8,10,10,10-Hexadecachlorodecane exerts its effects involves interactions with cellular components. The high chlorine content allows it to interact with and disrupt cell membranes, proteins, and nucleic acids. This disruption can lead to cell death or other cellular responses, making it a compound of interest in toxicology and pharmacology studies.
Vergleich Mit ähnlichen Verbindungen
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-Octadecachlorooctane
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-Nonadecachlorononane
Comparison: 1,1,1,2,2,4,4,5,5,7,7,8,8,10,10,10-Hexadecachlorodecane is unique due to its specific pattern of chlorination and the number of chlorine atoms. Compared to similar compounds, it has a distinct set of physical and chemical properties, such as melting point, boiling point, and solubility. These differences make it suitable for specific applications where other chlorinated compounds may not be as effective.
Eigenschaften
CAS-Nummer |
190003-05-5 |
|---|---|
Molekularformel |
C10H6Cl16 |
Molekulargewicht |
693.4 g/mol |
IUPAC-Name |
1,1,1,2,2,4,4,5,5,7,7,8,8,10,10,10-hexadecachlorodecane |
InChI |
InChI=1S/C10H6Cl16/c11-4(12,6(15,16)2-8(19,20)10(24,25)26)1-5(13,14)7(17,18)3-9(21,22)23/h1-3H2 |
InChI-Schlüssel |
XONLZHKWMOZFAU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(CC(C(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl)C(C(CC(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


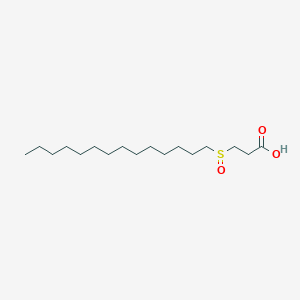
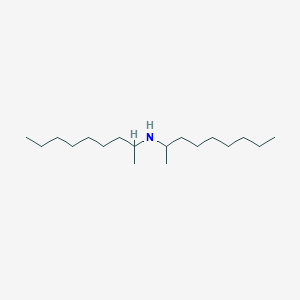
![Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B12564083.png)
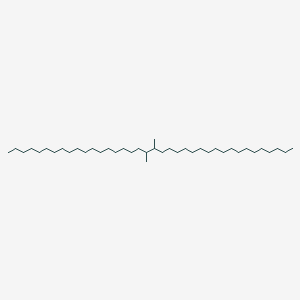
![2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B12564095.png)
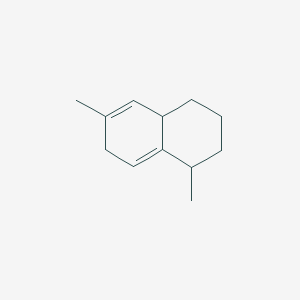
![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12564111.png)
![(1S,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,17R,18R,19S)-8-acetyloxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docos-5-ene-5-carboxylic acid](/img/structure/B12564113.png)
![3,8,17,22-tetraoxatricyclo[22.4.0.010,15]octacosa-1(28),10,12,14,24,26-hexaen-5,19-diyne](/img/structure/B12564115.png)
